![molecular formula C23H23N5O2S B2852229 2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-phenethylthiazole-5-carboxamide CAS No. 1207039-92-6](/img/structure/B2852229.png)
2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-phenethylthiazole-5-carboxamide
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Overview
Description
2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-phenethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Applications
Compounds with a 1,2,3-triazole moiety, such as the one , have been reported to exhibit anti-inflammatory effects . This suggests that our compound could be used in the development of new anti-inflammatory drugs, potentially offering treatment options for conditions like arthritis or inflammatory bowel disease.
Antimicrobial Properties
The presence of a thiazole ring in the compound’s structure is associated with antimicrobial activity . This indicates that the compound could be applied in the research and development of new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria.
Anticancer Research
Heterocyclic compounds containing 1,2,3-triazole are known to possess anticancer properties . Therefore, this compound could be valuable in cancer research, contributing to the synthesis of novel chemotherapeutic agents.
Pharmacological Profile Enhancement
The compound’s structure, featuring both a triazole and a thiazole ring, is commonly found in molecules with a potent pharmacological profile . It could be used to enhance the pharmacological properties of existing drugs, improving their efficacy or reducing side effects.
Material Science Applications
The molecular framework of the compound suggests potential applications in material science. For instance, derivatives of similar structures have been used in the synthesis of organic semiconductors , indicating that this compound could be explored for its electronic properties.
Neuroprotective Effects
Compounds with methoxyphenyl groups have been associated with neuroprotective effects . This compound could be investigated for its potential to protect neural tissue, which could be beneficial in the treatment of neurodegenerative diseases.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Given its structural features, it may influence pathways involving similar structures, such as those involving triazole or thiazole moieties .
Pharmacokinetics
The presence of functional groups such as the carboxamide could potentially be sites for metabolic transformations .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity .
properties
IUPAC Name |
2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-15-21(22(29)24-14-13-17-7-5-4-6-8-17)31-23(25-15)20-16(2)28(27-26-20)18-9-11-19(30-3)12-10-18/h4-12H,13-14H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEGAJMXZZSXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-phenethylthiazole-5-carboxamide |
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